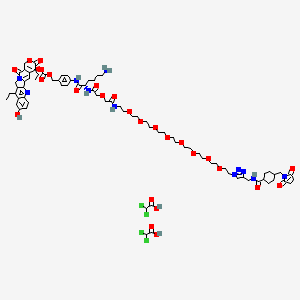CL2A-SN-38 dichloroacetic acid
CAS No.:
Cat. No.: VC16734253
Molecular Formula: C77H101Cl4N11O26
Molecular Weight: 1738.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C77H101Cl4N11O26 |
|---|---|
| Molecular Weight | 1738.5 g/mol |
| IUPAC Name | [4-[[(2S)-6-amino-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]hexanoyl]amino]phenyl]methyl [(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] carbonate;2,2-dichloroacetic acid |
| Standard InChI | InChI=1S/C73H97N11O22.2C2H2Cl2O2/c1-3-55-56-39-54(85)16-17-60(56)79-67-57(55)44-83-62(67)40-59-58(70(83)92)46-104-71(93)73(59,4-2)106-72(94)105-45-50-10-14-52(15-11-50)77-69(91)61(7-5-6-20-74)78-64(87)48-103-47-63(86)75-21-23-95-25-27-97-29-31-99-33-35-101-37-38-102-36-34-100-32-30-98-28-26-96-24-22-82-43-53(80-81-82)41-76-68(90)51-12-8-49(9-13-51)42-84-65(88)18-19-66(84)89;2*3-1(4)2(5)6/h10-11,14-19,39-40,43,49,51,61,85H,3-9,12-13,20-38,41-42,44-48,74H2,1-2H3,(H,75,86)(H,76,90)(H,77,91)(H,78,87);2*1H,(H,5,6)/t49?,51?,61-,73-;;/m0../s1 |
| Standard InChI Key | WWSNNYDLXHTRLZ-JGQYWRMXSA-N |
| Isomeric SMILES | CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCCN)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN6C=C(N=N6)CNC(=O)C7CCC(CC7)CN8C(=O)C=CC8=O)C2=NC9=C1C=C(C=C9)O.C(C(=O)O)(Cl)Cl.C(C(=O)O)(Cl)Cl |
| Canonical SMILES | CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCCN)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN6C=C(N=N6)CNC(=O)C7CCC(CC7)CN8C(=O)C=CC8=O)C2=NC9=C1C=C(C=C9)O.C(C(=O)O)(Cl)Cl.C(C(=O)O)(Cl)Cl |
Introduction
Chemical and Structural Characteristics of CL2A-SN-38 Dichloroacetic Acid
Molecular Composition and Formulation
CL2A-SN-38 dichloroacetic acid is a complex ADC with the molecular formula and a molecular weight of 1,480.6 g/mol . The structure comprises three key components:
-
SN-38: The active metabolite of irinotecan, which inhibits topoisomerase I by stabilizing DNA-enzyme complexes, leading to double-stranded breaks during DNA replication .
-
CL2A Linker: A maleimidocaproyl-based cleavable linker modified to exclude phenylalanine at the cathepsin B cleavage site, enhancing stability and yield during conjugation .
-
Anti-TROP-2 Antibody (hRS7): A humanized IgG targeting trophoblast cell surface antigen 2 (TROP-2), overexpressed in epithelial cancers such as triple-negative breast and pancreatic carcinomas .
The dichloroacetic acid salt form ensures optimal solubility in organic solvents like methanol (10 mg/mL) and stabilizes the lactone ring of SN-38, preventing glucuronidation-mediated inactivation .
Table 1: Physicochemical Properties of CL2A-SN-38 Dichloroacetic Acid
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 1,480.6 g/mol | |
| Purity | ≥90% | |
| Solubility | 10 mg/mL in methanol | |
| Storage Conditions | -20°C, stable for ≥4 years | |
| Drug-to-Antibody Ratio | 7.6:1 |
Synthesis and Conjugation Methodology
The synthesis involves site-specific coupling of CL2A-SN-38 to hRS7 via controlled reduction of interchain disulfide bonds. Mild reduction exposes eight thiol groups on the antibody (four in the hinge region and four at heavy-light chain junctions), enabling precise attachment of SN-38 molecules . Liquid chromatography-mass spectroscopy confirms uniform substitution, preserving antigen-binding affinity while maintaining pharmacokinetic profiles comparable to native IgG .
Mechanism of Action and Pharmacodynamics
Target Binding and Internalization
CL2A-SN-38 binds TROP-2, a transmembrane glycoprotein upregulated in 70–90% of epithelial cancers, triggering rapid internalization via clathrin-mediated endocytosis . The acidic tumor microenvironment (pH 4.5–6.5) facilitates cleavage of the CL2A linker by lysosomal cathepsin B, releasing free SN-38 into the cytoplasm .
Cytotoxic Activity and Bystander Effect
SN-38 inhibits topoisomerase I, inducing irreversible DNA damage and apoptosis. Unlike traditional ADCs, CL2A-SN-38’s moderately stable linker permits extracellular release of SN-38, exerting cytotoxic effects on adjacent tumor cells (bystander effect) . This is critical for heterogeneous tumors with variable TROP-2 expression.
Table 2: In Vitro Cytotoxicity of CL2A-SN-38 Across Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Source |
|---|---|---|---|
| Calu-3 | Lung | 1.95 | |
| COLO 205 | Colorectal | 5.21 | |
| BxPC-3 | Pancreatic | 7.34 | |
| SK-MES-1 | Lung | 23.14 |
Preclinical and Clinical Development
Preclinical Efficacy in Xenograft Models
In murine xenograft models, CL2A-SN-38 linked to hRS7 demonstrated significant tumor growth inhibition:
-
BxPC-3 Pancreatic Cancer: 78% reduction in tumor volume at 10 mg/kg .
-
SK-MES-1 Lung Cancer: 65% reduction in tumor volume under identical dosing .
Clinical Translation: Sacituzumab Govitecan
Sacituzumab govitecan (IMMU-132), the clinical counterpart of CL2A-SN-38, received Breakthrough Therapy designation for metastatic triple-negative breast cancer. Phase I/II trials reported a 31% objective response rate and median progression-free survival of 5.5 months .
Table 3: Key Clinical Outcomes from Phase I/II Trials
| Parameter | Result | Source |
|---|---|---|
| Objective Response Rate | 31% | |
| Median PFS | 5.5 months | |
| Grade 3/4 Adverse Events | Neutropenia (34%) |
Stability and Pharmacokinetics
CL2A-SN-38 exhibits intermediate serum stability, with a SN-38 release half-life of 1–2 days . The conjugate’s clearance rate mirrors native IgG (t1/2 = 72 hours), minimizing off-target toxicity . Dichloroacetic acid enhances plasma stability, reducing lactone ring hydrolysis by 40% compared to non-salt formulations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume